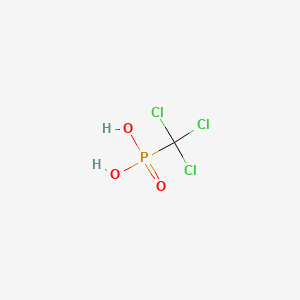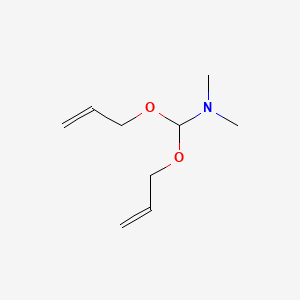
1-(Dimethylamino)propan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)propan-2-yl acetate is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of 1-(Dimethylamino)-2-propanol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)propan-2-yl acetate can be synthesized through the esterification of 1-(Dimethylamino)-2-propanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)propan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-(Dimethylamino)-2-propanol and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: 1-(Dimethylamino)-2-propanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 1-(Dimethylamino)-2-propanol.
Applications De Recherche Scientifique
1-(Dimethylamino)propan-2-yl acetate is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis, it is used to produce various compounds and materials.
Biology: It may be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound can be a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(Dimethylamino)propan-2-yl acetate exerts its effects depends on its application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions to form desired products. Its molecular targets and pathways are specific to the reactions it undergoes, such as esterification, hydrolysis, and reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dimethylamino)-2-propanol: The parent alcohol from which the ester is derived.
2-(Dimethylamino)ethyl acetate: Another ester with similar functional groups.
N,N-Dimethylisopropanolamine: A related compound with similar chemical properties.
Uniqueness
1-(Dimethylamino)propan-2-yl acetate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to its parent alcohol and other related esters. Its applications in organic synthesis and industrial production highlight its versatility and importance in various fields.
Propriétés
Numéro CAS |
32188-28-6 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-(dimethylamino)propan-2-yl acetate |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8(3)4)10-7(2)9/h6H,5H2,1-4H3 |
Clé InChI |
UNAHOIFQEOHOMU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)





![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)
![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)
![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)



![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)
